molecular formula C8H5BrFN B033357 5-(Bromomethyl)-2-fluorobenzonitrile CAS No. 180302-35-6

5-(Bromomethyl)-2-fluorobenzonitrile

Cat. No. B033357
Key on ui cas rn: 180302-35-6
M. Wt: 214.03 g/mol
InChI Key: GUUKPGIJZYZERR-UHFFFAOYSA-N
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Patent
US06593335B1

Procedure details

A solution of 85% formic acid (0.63 mL) and triethylamine (2.32 mL, 16.7 mmol) in acetonitrile at 0 ° C. was treated with the product from Example 82A (1.3 g, 5.6 mmol), stirred at room temperature for 3 hours, the reaction evaporated to dryness partitioned between ethyl acetate/water, the organic layer dried with sodium sulfate, filtered and solvent evaporated to provide a crude formate ester. This residue was dissolved in methanol:water (5:1), treated with a catalytic amount of concentrated hydrochloric acid, stirred at room temperature overnight, evaporated to dryness, and flash chromatographed over silica gel eluting with ethyl acetate:hexane (1:1) to provide 0.40 g 3-cyano-4-fluorobenzyl alcohol. 1HNMR (CDCl3) δ 1.81 (t, 1H), 4.72 (d, 2H), 7.21 (t, 1H), 7.62 (m, 2H).
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.C(N(CC)CC)C.[C:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[F:21])CBr)#[N:12].Cl>C(#N)C.CO.O>[C:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[F:21])[CH2:1][OH:3])#[N:12] |f:5.6|

Inputs

Step One
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
2.32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.3 g
Type
reactant
Smiles
C(#N)C=1C=C(CBr)C=CC1F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate/water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
CUSTOM
Type
CUSTOM
Details
to provide a crude formate ester
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, and flash
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel eluting with ethyl acetate:hexane (1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=1C=C(CO)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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